![molecular formula C22H27ClN4O3 B4137733 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4137733.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline
Overview
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline, also known as BAY 73-6691, is a novel inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has shown promising results in preclinical studies as a potential therapy for diseases such as pulmonary hypertension and heart failure.
Mechanism of Action
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 works by inhibiting sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO is an important signaling molecule that regulates vascular tone and blood pressure. sGC is responsible for converting NO to cyclic guanosine monophosphate (cGMP), which in turn activates downstream signaling pathways. By inhibiting sGC, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 reduces cGMP levels and modulates the NO signaling pathway.
Biochemical and Physiological Effects:
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. By reducing cGMP levels, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 reduces vasodilation, which can lead to improved pulmonary and cardiovascular function. 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 also has anti-inflammatory effects, which can reduce inflammation in the lungs and heart. Finally, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has anti-fibrotic effects, which can reduce the development of fibrosis in the heart and lungs.
Advantages and Limitations for Lab Experiments
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has several advantages for use in lab experiments. It is a highly selective inhibitor of sGC, which reduces the potential for off-target effects. It is also relatively stable and has a long half-life, which makes it suitable for chronic dosing studies. However, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has some limitations as well. It is not water-soluble, which can make dosing and administration challenging. Additionally, it has limited oral bioavailability, which may limit its use in some studies.
Future Directions
There are several future directions for research on 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691. One potential area of study is the use of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 in combination with other therapies for pulmonary hypertension and heart failure. Another area of study is the development of more water-soluble formulations of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691, which would make dosing and administration easier. Finally, there is a need for further studies on the long-term safety and efficacy of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 in humans.
Scientific Research Applications
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has been extensively studied in preclinical models of cardiovascular and pulmonary disease. In animal models of pulmonary hypertension, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has been shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In models of heart failure, 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis.
properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-22(2,3)15-24-19-14-18(8-9-20(19)27(29)30)25-10-12-26(13-11-25)21(28)16-4-6-17(23)7-5-16/h4-9,14,24H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQIJOSXRSWOGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-{3-[(2,2-dimethylpropyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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